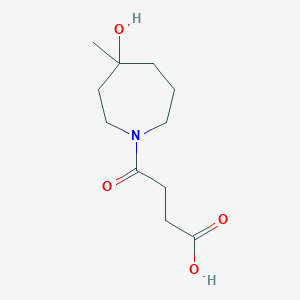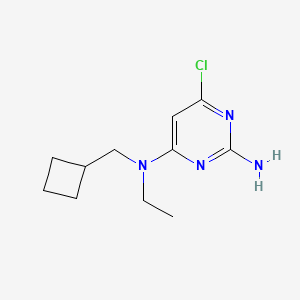
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine, which is a cyclic organic compound commonly used in the synthesis of various drugs. This compound is synthesized using a specific method and has been found to exhibit certain biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This modulation results in the desired therapeutic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-convulsant effects and may be useful in the treatment of epilepsy. The compound has also been studied for its potential neuroprotective effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has certain advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive compound for further study. Additionally, the compound is relatively stable and easy to synthesize. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the study of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate. One direction is to further investigate the mechanism of action of the compound to optimize its therapeutic effects. Additionally, the compound could be studied in more complex animal models to better understand its potential clinical applications. Another future direction is to explore the use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could focus on the development of new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method that involves the reaction of 3-methoxy-3-methylpiperidine with butyric anhydride in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain therapeutic applications in scientific research. This compound has been studied for its potential use as an analgesic, anti-inflammatory, and anti-convulsant agent. Additionally, it has been explored for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(16-3)7-5-9-13(10-12)8-4-6-11(14)15-2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILSVCQPCRAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)


![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)






![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)